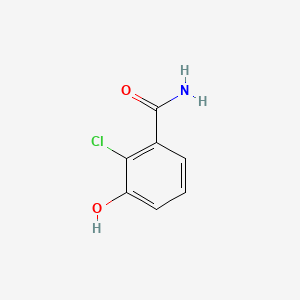

2-Chloro-3-hydroxybenzamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-3-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-6-4(7(9)11)2-1-3-5(6)10/h1-3,10H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATMPNZNNBBKAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

The fundamental chemical and physical properties of 2-Chloro-3-hydroxybenzamide are crucial for its application in research and synthesis.

| Property | Value |

| Molecular Formula | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol |

| CAS Number | 1243459-80-4 |

This table is populated with data from available chemical databases. guidechem.com

The molecular structure of this compound, characterized by the presence of a benzene (B151609) ring substituted with a chlorine atom, a hydroxyl group, and a carboxamide group, dictates its reactivity and physical characteristics. The interplay of these functional groups, particularly their ability to participate in hydrogen bonding, influences properties such as melting point and solubility.

The crystal structure of related salicylamides (2-hydroxybenzamides) reveals the significant role of intramolecular and intermolecular hydrogen bonds in forming their solid-state architecture. mdpi.com For instance, in some 5-chloro substituted salicylamides, intramolecular N-H···O hydrogen bonds are observed, while in others, an intramolecular O-H···O bridge between the hydroxyl and carbonyl groups is present. mdpi.com These interactions often lead to the formation of linear chains in the solid state. mdpi.com

Synthesis and Manufacturing

The synthesis of 2-Chloro-3-hydroxybenzamide, like many substituted benzamides, can be approached through various laboratory-scale methods. A common strategy involves the amidation of a corresponding carboxylic acid or its derivative.

One potential synthetic route starts from 2-chloro-3-hydroxybenzoic acid. This precursor can be synthesized by the chlorination of 3-hydroxybenzoic acid. prepchem.com The reaction is typically carried out by bubbling chlorine gas through a solution of 3-hydroxybenzoic acid in methanol (B129727) at low temperatures. prepchem.com The resulting 2-chloro-3-hydroxybenzoic acid can then be converted to this compound. This conversion can be achieved by first activating the carboxylic acid, for example, by forming an acid chloride, followed by reaction with ammonia.

Another general method for synthesizing N-substituted 2-hydroxybenzamides involves the reaction of salicylamide (B354443) with various acid chlorides in refluxing pyridine. nih.gov While this method produces N-benzoyl-2-hydroxybenzamides, it illustrates a common synthetic strategy in this compound class.

Theoretical and Computational Chemistry Applications

Electronic Structure and Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic properties of molecules like 2-Chloro-3-hydroxybenzamide. These calculations can predict geometric parameters, orbital energies, and reactivity indicators, offering a detailed view of the molecule's behavior at an atomic level.

Geometry Optimization and Energetic Landscapes

Computational studies on similar substituted benzamides suggest that the geometry of this compound is significantly influenced by its substituent groups. nih.govnih.gov The planarity of the benzene (B151609) ring is a key feature, with the amide and hydroxyl groups' orientations being critical. It is probable that an intramolecular hydrogen bond forms between the hydrogen of the ortho-hydroxyl group and the carbonyl oxygen of the amide group. This interaction would be a stabilizing feature, influencing the molecule's conformational preferences and energetic landscape. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Band Gap Determination

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. numberanalytics.comlibretexts.org For aromatic compounds, the HOMO is typically a π-orbital associated with the benzene ring, while the LUMO is a π*-antibonding orbital. udel.edu

In this compound, the HOMO is expected to be localized on the electron-rich phenyl ring, with significant contributions from the hydroxyl and amide groups. The LUMO is likely to be distributed over the entire molecule, with a significant concentration on the benzamide (B126) moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular reactivity; a smaller gap generally implies higher reactivity. scispace.com For a related compound, 2-chloro-3-hydroxybenzaldehyde, DFT calculations have shown a HOMO-LUMO gap of approximately 3.56 eV, suggesting moderate electronic excitation energy. It is reasonable to infer that this compound would exhibit a comparable band gap.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound (based on analogous compounds)

| Parameter | Predicted Characteristic |

| HOMO | Localized on the phenyl ring, with contributions from -OH and -CONH2 groups. |

| LUMO | Delocalized over the aromatic system, with significant character on the benzamide group. |

| HOMO-LUMO Gap | Expected to be in the range of 3-4 eV, indicating moderate reactivity. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are valuable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. mdpi.com The MEP surface visualizes the charge distribution, with different colors representing different electrostatic potential values.

For this compound, the MEP map is expected to show negative potential (typically colored red or yellow) around the electronegative oxygen and nitrogen atoms of the amide and hydroxyl groups, as well as the chlorine atom. These regions would be susceptible to electrophilic attack. dergipark.org.trdergipark.org.tr Conversely, the hydrogen atoms, particularly the one in the hydroxyl group and those in the amide group, would exhibit positive potential (colored blue), indicating them as likely sites for nucleophilic attack. dergipark.org.trdergipark.org.tr The MEP analysis helps in understanding the intermolecular interactions, such as hydrogen bonding, that this compound can participate in. mdpi.com

Fukui Functions and Local Reactivity Descriptors

Fukui functions provide a more quantitative measure of the local reactivity of different atomic sites within a molecule. researchgate.netdntb.gov.uatandfonline.com These functions describe the change in electron density at a specific point when an electron is added to or removed from the system. researchgate.netmdpi.com There are three main types of Fukui functions:

f+(r) for nucleophilic attack (electron acceptance)

f-(r) for electrophilic attack (electron donation)

f0(r) for radical attack

By calculating the condensed Fukui functions for each atom in this compound, one could precisely identify the most probable sites for different types of chemical reactions. researchgate.net For instance, atoms with a high value of f+(r) would be the most likely targets for a nucleophile. While specific calculations for this molecule are not available, studies on similar aromatic amides demonstrate the utility of Fukui functions in predicting regioselectivity. dntb.gov.ua

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions. researchgate.netnih.gov It provides insights into charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule, all of which contribute to its stability. nih.govtandfonline.com

For this compound, NBO analysis would likely reveal significant delocalization of the lone pair electrons from the nitrogen and oxygen atoms into the aromatic ring's π-system. researchgate.netaip.org This delocalization contributes to the stability of the molecule. Furthermore, the analysis can quantify the strength of the intramolecular hydrogen bond between the hydroxyl and amide groups by examining the interaction between the donor lone pair orbital of the oxygen and the acceptor antibonding orbital of the N-H or C=O bond. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are employed to study the dynamic behavior of molecules and their interactions with other systems, like proteins or solvents. nih.govcornell.edupensoft.net

For this compound, MD simulations could be used to investigate its conformational flexibility in different environments. nih.gov For example, a simulation in a water box could reveal how intermolecular hydrogen bonds with solvent molecules compete with and affect the intramolecular hydrogen bond. tandfonline.com Furthermore, if this molecule were to be considered as a potential ligand for a biological target, molecular docking followed by MD simulations could predict its binding mode and affinity. nih.govcornell.edu Such studies on benzamide analogues have been crucial in drug design, helping to understand the stability of ligand-protein complexes and the key interactions that govern binding. nih.govcornell.edu

Molecular Docking for Ligand-Target Recognition

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its derivatives, docking studies are instrumental in identifying potential biological targets and elucidating the binding modes of these compounds. For instance, docking studies have suggested that certain benzamide derivatives could act as potential inhibitors for enzymes like matrix metalloproteinases (MMPs), which are implicated in conditions such as ovarian cancer. researchgate.net These studies calculate the binding affinity, often expressed as a binding energy score in kcal/mol, to estimate the strength of the interaction between the ligand and the target protein. The lower the binding energy, the more stable the complex is predicted to be.

For example, in a study investigating benzamide derivatives as potential anti-ovarian cancer agents, docking results showed that a related compound, (E)-3-chloro-N-cinnamoyl-4-methoxybenzamide (CCMB), exhibited a strong binding affinity for MMP-2 with a binding energy of -8.50 kcal/mol. researchgate.net This type of analysis helps researchers prioritize which compounds to synthesize and test in the lab, saving time and resources.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and interactions of a ligand within a protein's binding site over time. MD simulations of benzamide derivatives have been employed to assess the stability of the ligand-protein complex and to observe the persistence of key interactions, such as hydrogen bonds. researchgate.net These simulations can reveal how the ligand and protein adapt to each other, providing a more realistic model of the binding event.

In the study of benzamide derivatives and their interaction with MMPs, MD simulations were used to monitor the number of hydrogen bonds formed between the ligand and the protein target throughout the simulation. researchgate.net This information, along with the analysis of the solvent-accessible surface area, helps to confirm the stability of the binding predicted by molecular docking. researchgate.net Furthermore, MD simulations can be used to study the self-association of benzoic acid derivatives in different solvents, providing insights into their behavior in solution, which is crucial for understanding their crystallization and formulation properties. ucl.ac.uk

Protein-Ligand Interaction Fingerprints

Protein-ligand interaction fingerprints (IFPs) are computational representations that summarize the three-dimensional interactions between a protein and a ligand into a one-dimensional bit string. nih.gov This allows for the rapid screening of large compound libraries and the comparison of binding modes. Each bit in the fingerprint corresponds to a specific interaction, such as a hydrogen bond, hydrophobic contact, or ionic interaction, with a particular amino acid residue in the binding site.

A novel approach called fragmented interaction fingerprint (FIFI) has been developed, which is constructed from the atom environments of the ligand that are close to the protein residues in the binding site. nih.gov This method aims to bridge the gap between ligand-based and structure-based virtual screening by incorporating both ligand and protein structural information. nih.gov The use of such fingerprints can enhance the accuracy of virtual screening campaigns and help in identifying novel active compounds. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Correlating Structural Modulations with Observed Activities

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. For benzamide derivatives, SAR studies have revealed the importance of specific substituents on the aromatic ring for their activity. For instance, studies on niclosamide (B1684120), which contains a 5-chloro-2-hydroxybenzamide core, and its derivatives have shown that the nature and position of substituents on the second phenyl ring significantly influence their anticancer and other biological activities. nih.gov

In one study, the substitution with a chlorine atom on the phenyl ring of chalcone (B49325) derivatives of 3-keto salicylic (B10762653) acid was found to enhance activity against HIV-1 integrase strand transfer (ST). nih.gov Specifically, a 2,3,6-trichloro-substituted compound was identified as the most active in this series. nih.gov These findings highlight the critical role that specific halogen substitutions can play in modulating the biological effects of these molecules.

Predictive Modeling for Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to build mathematical relationships between the chemical structures of a series of compounds and their biological activities. ajrconline.org These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the exploration of chemical space and prioritizing synthetic efforts.

QSAR studies have been applied to various classes of compounds, including phenols and other aromatic compounds, to predict their toxicity. ajrconline.orgmdpi.com These models often use molecular descriptors that quantify various aspects of a molecule's structure, such as its hydrophobicity (logP), electronic properties, and shape. For a set of substituted aromatic compounds, QSAR models were developed to predict their acute toxicity to the aquatic ciliate Tetrahymena pyriformis. mdpi.com Such predictive models are valuable tools for assessing the potential environmental impact of chemicals.

Advanced Property Prediction

Advanced computational methods are increasingly being used to predict a wide range of properties for chemical compounds beyond their biological activity. These can include physicochemical properties like solubility and partition coefficients, as well as pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

For instance, computational tools can estimate properties like the octanol/water partition coefficient (LogP), which is a measure of a compound's lipophilicity and is crucial for its absorption and distribution in the body. ajrconline.org The ability to predict such properties early in the drug discovery process can help in designing molecules with better drug-like characteristics.

Non-Linear Optical (NLO) Properties Calculations

There are no specific studies found in the public domain that detail the calculation of non-linear optical (NLO) properties for this compound. Computational chemistry, particularly using Density Functional Theory (DFT), is a common approach to predict NLO behavior in organic molecules. dntb.gov.uaresearchgate.net These studies typically involve the calculation of parameters such as dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities, which are crucial indicators of a material's potential for applications in optical technologies. researchgate.net However, research detailing these specific calculations for this compound has not been identified.

Photophysical Property Simulations

Similarly, there is a lack of published research on the simulation of photophysical properties for this compound. Photophysical studies, often conducted using Time-Dependent Density Functional Theory (TD-DFT), investigate the electronic absorption and emission spectra of a molecule, providing insights into its behavior upon interaction with light. sobereva.com Such simulations are fundamental for applications in areas like molecular probes and light-emitting diodes. Despite the existence of these computational techniques, their specific application to simulate the photophysical characteristics of this compound is not documented in the available scientific literature.

Biological Interaction Mechanisms and Molecular Targets Pre Clinical Focus

Enzyme Inhibition Studies

Derivatives of the 2-hydroxybenzamide scaffold have been identified as potent inhibitors of several classes of enzymes. The presence of the chloro and hydroxyl groups on the benzamide (B126) structure often plays a critical role in the binding affinity and specificity towards these enzymatic targets.

Identification of Target Enzymes (e.g., Acetylcholinesterase, Metallo-β-Lactamases, Matrix Metalloproteinases)

Research has identified several key enzymes as targets for inhibition by compounds related to 2-Chloro-3-hydroxybenzamide.

Acetylcholinesterase (AChE): A series of 2-hydroxy-N-phenylbenzamides, which share the core structure, have been shown to inhibit acetylcholinesterase, an enzyme critical for breaking down the neurotransmitter acetylcholine. nih.gov The inhibition of AChE is a key strategy in the management of neurodegenerative conditions like Alzheimer's disease. nih.gov

Metallo-β-Lactamases (MBLs): These bacterial enzymes confer resistance to a broad spectrum of β-lactam antibiotics, including last-resort carbapenems, by hydrolyzing them. nih.govmdpi.com MBLs are zinc-dependent hydrolases, making them targets for inhibitors that can interact with their metal cofactors. nih.govmdpi.com Specific derivatives, such as 3-chloro-N-hydroxy-4-(7-(hydroxyamino)-7-oxoheptyl)benzamide, have been investigated as inhibitors of MBLs from pathogenic bacteria like Bacillus anthracis. mdpi.com

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. biomedpharmajournal.orgwikipedia.org Their dysregulation is implicated in numerous diseases, including cancer metastasis and arthritis. biomedpharmajournal.orgmdpi.com Hydroxamic acid derivatives, a class to which some benzamides belong, are known for their potential to inhibit MMPs. thieme-connect.com

Elucidation of Inhibition Mechanisms (Competitive, Non-competitive, Uncompetitive, Irreversible)

Studies have sought to clarify the mode of action by which these compounds inhibit their target enzymes.

Competitive Inhibition: In vitro kinetic analysis of the MBL Bla2 from Bacillus anthracis demonstrated that derivatives like 3-chloro-N-hydroxy-4-(7-(hydroxyamino)-7-oxoheptyl)benzamide act as competitive inhibitors. mdpi.com This mechanism involves the inhibitor binding to the active site of the enzyme, thereby competing with the natural substrate. Similarly, investigations into the inhibition of acetylcholinesterase by related 2-hydroxyacetophenone (B1195853) derivatives also indicated a competitive mode of inhibition.

Kinetic Parameters of Enzyme-Inhibitor Binding

The potency of enzyme inhibition is quantified by kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibitor constant (Ki).

For cholinesterase inhibition, various 2-hydroxy-N-phenylbenzamide derivatives demonstrated moderate to potent activity. nih.gov The IC₅₀ values for a range of these compounds against AChE were found to be in the low micromolar range. nih.gov

In the case of MBL inhibition, dihydroxamate-containing benzamides have shown significant potency. The kinetic parameters for the inhibition of Bla2 are detailed in the table below.

| Compound | Target Enzyme | Inhibition Mode | Ki Value (μM) | Source |

|---|---|---|---|---|

| 3-chloro-N-hydroxy-4-(7-(hydroxyamino)-7-oxoheptyl)benzamide | Metallo-β-Lactamase (Bla2) | Competitive | 6.4 ± 1.7 | mdpi.com |

| N-hydroxy-4-(7-(hydroxyamino)-7-oxoheptyl)-3-methoxybenzamide | Metallo-β-Lactamase (Bla2) | Competitive | 4.7 ± 1.4 | mdpi.com |

Allosteric Modulation and Active Site Interactions

Beyond direct competitive inhibition, some benzamide derivatives exhibit more complex interactions with their targets.

Active Site Interactions: Molecular docking and dynamics simulations of MBL inhibitors revealed that the hydroxamate group attached to the aromatic ring of the compound plays a crucial role by coordinating with the zinc ions in the enzyme's active site. nih.govmdpi.com This interaction with the catalytic metal ions is fundamental to the inhibitory activity against metallo-enzymes.

Allosteric Modulation: A structurally distinct derivative, N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA), has been identified as a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov Unlike inhibitors that block the active site, allosteric modulators bind to a different site on the receptor, altering the receptor's response to its endogenous ligand. nih.gov CPPHA was found to potentiate mGluR5 responses through a novel site, distinct from other known allosteric modulators. nih.gov

Receptor Binding and Signaling Pathway Modulation

In addition to direct enzyme inhibition, chloro-hydroxybenzamide derivatives, particularly analogs of niclosamide (B1684120), have been studied for their ability to modulate critical intracellular signaling pathways often dysregulated in cancer. researchgate.netdiva-portal.orgnih.gov

Investigation of Ligand-Receptor Interactions (e.g., Nuclear Factor-ĸappa B, KRAS, Mitochondria Transmembrane Potential)

Research has explored the effects of these compounds on key signaling nodes and organelles. researchgate.netdiva-portal.orgnih.gov

Nuclear Factor-ĸappa B (NF-ĸB): The NF-ĸB signaling pathway is a critical regulator of inflammation and cell survival, and its aberrant activation is linked to cancer progression. iiarjournals.org Several 5-chloro-2-hydroxybenzamide derivatives have been evaluated for their ability to inhibit this pathway. Notably, 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide emerged as the most active compound in an NF-ĸB assay among a series of tested niclosamide derivatives. researchgate.netdiva-portal.orgnih.gov

KRAS: The V-Ki-ras2 Kirsten rat sarcoma viral oncogene (KRAS) is a protein that, when mutated, can act as an oncogenic driver. researchgate.net While direct inhibition of KRAS is challenging, the same library of niclosamide derivatives was tested in KRAS assays, though specific inhibitory data for individual compounds is part of broader screening efforts. researchgate.netdiva-portal.org

Mitochondria Transmembrane Potential (MTP): The mitochondrial membrane potential (ΔΨm) is crucial for cellular energy production and is a key indicator of mitochondrial health. thermofisher.comaatbio.com A collapse of the MTP is an early event in apoptosis (programmed cell death). nih.govnih.gov Certain salicylanilide (B1680751) derivatives function as mitochondrial uncouplers, dissipating the proton gradient across the inner mitochondrial membrane and thereby disrupting the MTP. nih.gov In a comparative study, 5-chloro-N-(3,5-difluorophenyl)-2-hydroxybenzamide was identified as the most potent disruptor of MTP among the tested derivatives. researchgate.netdiva-portal.orgnih.gov

The following table summarizes the activity of selected 5-chloro-2-hydroxybenzamide derivatives on these signaling pathways.

| Compound | Assay | Observed Activity | Source |

|---|---|---|---|

| 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide | Nuclear Factor-ĸappa B (NF-ĸB) | Most active inhibitor in the series | researchgate.netdiva-portal.orgnih.gov |

| 5-chloro-N-(3,5-difluorophenyl)-2-hydroxybenzamide | Mitochondria Transmembrane Potential (MTP) | Most active in disrupting MTP | researchgate.netdiva-portal.orgnih.gov |

| 5-chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2-hydroxybenzamide | NF-ĸB and Cell Proliferation | Inhibited both HL-60 cell proliferation and NF-ĸB | researchgate.netdiva-portal.orgnih.gov |

| 5-chloro-2-hydroxy-N-(4-hydroxyphenyl)benzamide | NF-ĸB and Cell Proliferation | Inhibited both HL-60 cell proliferation and NF-ĸB | researchgate.netdiva-portal.orgnih.gov |

Modulation of Cellular Biochemical Pathways

The chemical structure of this compound, featuring hydroxyl and amide groups on a chlorinated benzene (B151609) ring, suggests its potential to interact with and modulate various cellular biochemical pathways. The hydroxyl and amide functionalities can participate in hydrogen bonding, a key interaction for binding to the active sites of enzymes and receptors, thereby influencing their activity. While direct studies on this compound are limited, research on structurally similar compounds, such as salicylanilides and other benzamide derivatives, provides insights into its potential mechanisms of action.

One of the significant pathways that related compounds are known to modulate is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govfrontiersin.org This pathway is crucial in regulating inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development. nih.gov For instance, a structurally related salicylanilide, N-(3,5-Bis-trifluoromethyl-phenyl)-5-chloro-2-hydroxy-benzamide (IMD-0354), has been shown to inhibit the NF-κB pathway, which is implicated in the pathogenesis of conditions like pulmonary arterial hypertension. mdpi.com Another related compound, N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA), acts as an allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), affecting downstream signaling pathways like calcium mobilization and extracellular signal-regulated kinase (ERK) phosphorylation. nih.govnih.gov These findings suggest that this compound may also exert its biological effects by modulating such critical cellular signaling cascades.

Furthermore, some benzamide derivatives have been found to interfere with pathways essential for tumor progression. For example, certain novel benzoyl hydrazine (B178648) derivatives have been identified as activators of the neddylation pathway, which can inhibit tumor growth by inducing cell cycle arrest and apoptosis. researchgate.net The structural elements of this compound could potentially allow it to interact with components of these or other pathways, such as those involving mitogen-activated protein kinases (MAPKs) or phosphoinositide 3-kinase (PI3K)/Akt, which are often dysregulated in various diseases. nih.gov

Antimicrobial Activity Mechanisms

While specific in vitro antimicrobial data for this compound is not extensively documented, the broader class of salicylanilides and related benzamides, to which it belongs, has demonstrated significant activity against a range of bacterial and fungal pathogens. mdpi.comresearchgate.net

Studies on chloro-substituted salicylanilide derivatives have revealed good activity against Gram-positive bacteria, although they are often less effective against Gram-negative strains. mdpi.com For example, derivatives of N-(2-chlorophenyl)-2-hydroxybenzamide have shown Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values in the range of 0.125–1.0 mg/mL against Gram-positive bacteria. mdpi.com In another study, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide was identified as the most active compound against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values between 15.62 and 31.25 µmol/L. researchgate.net

The antimicrobial spectrum of related compounds also extends to sulfate-reducing bacteria (SRB), which are implicated in inflammatory bowel disease. jcu.cz Derivatives such as 4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide have shown high potency against Desulfovibrio piger and Desulfomicrobium sp. with MIC values as low as 0.22 µM and 0.27 µM, respectively. jcu.cz

In terms of antifungal activity, related salicylanilides have shown promise. For instance, niclosamide, a chlorinated salicylanilide, exhibits anti-filamentation and anti-biofilm activity against Candida albicans and the multidrug-resistant yeast Candida auris. nih.gov

Table 1: Antimicrobial Activity of Structurally Related Benzamide and Salicylanilide Derivatives

| Compound/Derivative Class | Target Microorganism | Activity (MIC/MBC) |

|---|---|---|

| N-(2-chlorophenyl)-2-hydroxybenzamide derivatives | Gram-positive bacteria | 0.125–1.0 mg/mL mdpi.com |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-sensitive and resistant Staphylococcus aureus | 15.62–31.25 µmol/L researchgate.net |

| 4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide | Desulfovibrio piger Vib-7 | 0.22 µM jcu.cz |

| 4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide | Desulfomicrobium sp. Rod-9 | 0.27 µM jcu.cz |

The molecular mechanisms underlying the antimicrobial action of salicylanilides and related benzamides are thought to be multifaceted. A key proposed mechanism is the disruption of microbial cell membranes. The lipophilic nature of these compounds, enhanced by the chlorine substituent, may facilitate their insertion into the lipid bilayer, leading to increased permeability and subsequent cell death.

Another significant mechanism involves the inhibition of essential bacterial enzymes. Salicylanilides have been found to inhibit the two-component regulatory systems (TCS) in bacteria, which are crucial for sensing and responding to environmental changes. nih.gov Furthermore, some derivatives have been shown to inhibit enzymes critical for bacterial survival, such as methionine aminopeptidase, which is involved in post-translational modification of proteins, and isocitrate lyase, an essential enzyme for fatty acid metabolism in mycobacteria. nih.gov The cell division protein FtsZ has also been identified as a target for some related compounds. mdpi.com

The antifungal action of these compounds may also involve the inhibition of key cellular processes. For example, the anti-filamentation activity of niclosamide against Candida species suggests an interference with morphogenesis, a critical virulence factor for this fungus. nih.gov

In Vitro Studies on Bacterial and Fungal Strains

Anti-inflammatory and Neuroprotective Action Mechanisms

The anti-inflammatory potential of this compound can be inferred from studies on its structural analogs. As mentioned, the inhibition of the NF-κB signaling pathway is a primary mechanism through which related salicylanilides exert their anti-inflammatory effects. nih.govfrontiersin.orgmdpi.com This pathway's activation leads to the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. By inhibiting NF-κB, compounds like N-(3,5-Bis-trifluoromethyl-phenyl)-5-chloro-2-hydroxy-benzamide can suppress the production of these inflammatory mediators. mdpi.com

Research on other related compounds, such as 4-[(5-bromo-3-chloro-2-hydroxybenzyl) amino]-2-hydroxybenzoic acid, has demonstrated significant anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated primary microglia. nih.gov This compound was found to inhibit the phosphorylation of MAPKs and the nuclear translocation of NF-κB p65, which in turn suppressed the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as the expression of pro-inflammatory cytokines. nih.govresearchgate.net

Furthermore, the cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory process, responsible for the synthesis of prostaglandins. acs.org Various benzamide and related heterocyclic compounds have been developed as selective COX-2 inhibitors, suggesting that this compound might also possess the ability to modulate the activity of these enzymes, thereby contributing to its potential anti-inflammatory profile. acs.org

A promising avenue for the neuroprotective action of this compound and its analogs lies in the inhibition of cholinesterases, particularly acetylcholinesterase (AChE). nih.gov AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govfrontiersin.org

Studies on a series of halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) have demonstrated their ability to inhibit both AChE and butyrylcholinesterase (BuChE). nih.gov These compounds exhibited moderate inhibition of AChE with IC50 values ranging from 33.1 to 85.8 µM. nih.gov Notably, some of these derivatives showed inhibitory potency comparable or superior to the established drug rivastigmine. nih.gov Another related compound, 2-chloro-3-hydroxybenzaldehyde, has been reported to inhibit AChE with an IC50 value of approximately 4.0 µM, indicating competitive efficacy.

The neuroprotective effects of related compounds are not limited to cholinesterase inhibition. As discussed, the modulation of inflammatory pathways within the central nervous system is another crucial aspect. By inhibiting microglia-induced inflammatory responses and the production of neurotoxic inflammatory mediators, these compounds can help protect neurons from damage. nih.gov The antioxidant properties of the phenolic hydroxyl group may also contribute to neuroprotection by neutralizing reactive oxygen species that cause oxidative stress, a key factor in neurodegenerative diseases. mdpi.com

Table 2: Cholinesterase Inhibitory Activity of Structurally Related Compounds

| Compound/Derivative Class | Target Enzyme | Activity (IC50) |

|---|---|---|

| Halogenated 2-hydroxy-N-phenylbenzamides | Acetylcholinesterase (AChE) | 33.1 - 85.8 µM nih.gov |

| Halogenated 2-hydroxy-N-phenylbenzamides | Butyrylcholinesterase (BuChE) | 53.5 - 228.4 µM nih.gov |

| 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite | Butyrylcholinesterase (BuChE) | 2.4 µM nih.gov |

| 2-Chloro-3-hydroxybenzaldehyde | Acetylcholinesterase (AChE) | ~4.0 µM |

| Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate | Acetylcholinesterase (AChE) | 36.05 µM nih.gov |

Preclinical Research on this compound Reveals Limited Data on Antitumoral Mechanisms

Extensive investigation into the biological activities of the chemical compound this compound has revealed a notable absence of specific preclinical studies detailing its antitumoral mechanisms. Despite the interest in related benzamide derivatives for their potential anticancer properties, research focusing directly on this compound's interaction with cancer cells, including its effects on apoptosis, cell cycle modulation, and specific molecular targets like Bcl-2, remains largely unavailable in the public domain.

While the broader class of substituted benzamides and related phenolic compounds has been a subject of anticancer research, the specific biological profile of this compound is not well-documented in peer-reviewed literature. A patent application includes this compound among a list of compounds with potential anti-tumor effects, but does not provide concrete experimental data on its efficacy or mechanism of action. google.com

Studies on structurally related molecules offer some context. For instance, various derivatives of benzoic acid have been synthesized and evaluated for anticancer activities, with some showing the ability to induce cell cycle arrest and apoptosis in cancer cell lines. preprints.org Similarly, research into tryptamine (B22526) salicylic (B10762653) acid derivatives, which share some structural similarities, has demonstrated that certain compounds in this class can inhibit cancer cell proliferation and induce apoptosis. nih.gov Another study focused on 2-chloro- and 2,2-dichloroacetamides bearing thiazole (B1198619) scaffolds reported cytotoxic activity against several cancer cell lines. uran.ua

However, it is crucial to emphasize that these findings pertain to derivative compounds and cannot be directly extrapolated to this compound. The specific substitution pattern of the chloro and hydroxyl groups on the benzamide ring is critical in defining the compound's chemical properties and its potential interactions with biological systems. Without dedicated preclinical studies on this compound, any discussion of its antitumoral activity, including the induction of apoptosis or its effects on regulatory proteins like Bcl-2, would be purely speculative.

Advanced Applications in Materials Science and Environmental Chemistry Non Clinical

Role in Advanced Material Design

The unique arrangement of a chloro, a hydroxyl, and a benzamide (B126) group on an aromatic ring suggests that 2-Chloro-3-hydroxybenzamide could, in principle, serve as a versatile molecule in materials science. The amide and hydroxyl groups are capable of forming strong hydrogen bonds, a key interaction in the self-assembly of complex structures, while the chlorinated aromatic core influences electronic properties and molecular packing. However, a review of current scientific literature indicates that its specific applications in several advanced material domains are not yet extensively documented.

While the functional groups of this compound are well-suited for creating ordered, non-covalent structures known as supramolecular assemblies, dedicated research focusing on this compound as a primary building block is not prominently featured in available literature. In principle, the hydrogen-bonding capabilities of the amide and hydroxyl moieties could direct the self-assembly into tapes, sheets, or other complex architectures, a strategy widely used in crystal engineering.

The integration of this compound into functional polymers or composite materials is another area with limited specific research. Theoretically, the compound could be chemically modified to act as a monomer or as an additive to impart specific properties, such as flame retardancy (due to the chlorine) or altered surface characteristics (due to the polar groups), to a polymer matrix. However, studies detailing such applications are not readily found.

The core structure of this compound contains a chromophore, the substituted benzene (B151609) ring, which is common in dye molecules. Modification of this structure, for instance, through diazotization and coupling reactions, could potentially lead to the synthesis of azo dyes. Despite this potential, specific examples of its use as a precursor or intermediate in the synthesis of commercial dyes or pigments are not extensively reported in scientific and technical literature.

Ferroelectric nematic liquid crystals are a state-of-the-art class of materials with unique polar ordering in a fluid phase. rsc.orgcopernicus.org The design of molecules for these materials often involves creating a specific molecular shape and a strong dipole moment. rsc.orgcopernicus.org While molecules containing chloro and hydroxyl functional groups are explored in liquid crystal research for their influence on mesophase behavior and electronic properties, there is no specific mention in the reviewed literature of this compound being used or studied as a component in ferroelectric nematic materials. rsc.orgcopernicus.orgd-nb.info

Application in Dye Chemistry and Pigments

Environmental Fate and Degradation Mechanisms

Understanding the environmental behavior of synthetic chemical compounds is critical. For halogenated aromatic compounds like this compound, a primary pathway for atmospheric degradation is through reaction with photochemically generated radicals.

In the atmosphere, the dominant removal process for many organic compounds is oxidation initiated by hydroxyl radicals (•OH) during the daytime. These highly reactive species attack the aromatic ring, leading to the breakdown of the parent molecule.

The reaction of hydroxyl radicals with aromatic compounds can proceed via two main pathways:

•OH addition: The hydroxyl radical adds to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. This intermediate can then react further, typically with oxygen, leading to ring-opening or the formation of phenolic products.

H-atom abstraction: The hydroxyl radical can abstract a hydrogen atom from a substituent group (like the -OH or -NH2 of the amide). For an -OH group on the ring, this is a significant pathway.

| Reactant Species | General Reaction Mechanism | Influencing Factors on the Molecule | Expected Outcome |

|---|---|---|---|

| Hydroxyl Radical (•OH) | •OH addition to the aromatic ring or H-atom abstraction from -OH or -NH₂ groups. | - Hydroxyl Group: Activates the ring, directing •OH addition and providing a site for H-abstraction.

| Atmospheric degradation and transformation into various oxidation products. The compound is not expected to be persistent in the atmosphere. |

Persistence and Degradation Pathways

The environmental persistence and degradation of this compound are intrinsically linked to the fate of its parent compound, the fungicide fluopicolide (B166169). This compound, also identified as metabolite M-04 or AE C657378, is a product of fluopicolide's transformation in various environmental and biological systems. herts.ac.ukfao.org Understanding its persistence requires examining the degradation cascade of fluopicolide.

Research Findings on Persistence

Fluopicolide itself is characterized by its tendency to persist in the environment. herts.ac.uk Laboratory studies have shown it degrades slowly in soil and water, indicating that its metabolites may be continuously formed over extended periods. The primary route for fluopicolide dissipation is through microbial or mineral-catalyzed degradation in soil, as hydrolysis and photolysis are not considered significant pathways for the parent compound. epa.gov

The persistence of fluopicolide and its main degradation products is often measured by their half-life (DT50), which is the time it takes for 50% of the substance to degrade. Fluopicolide exhibits low to moderate degradation rates in aerobic soil, with a geomean DT50 of 271 days, and is even more persistent under anaerobic conditions. vkm.no In water-sediment systems, the total system DT50 can range from 873 to 1,428 days. vkm.no

While specific DT50 values for this compound (M-04) are not extensively detailed, research indicates that many fluopicolide metabolites, other than the highly persistent M-01 (2,6-Dichlorobenzamide, BAM), exhibit moderate to rapid degradation. bayer.com

Table 1: Environmental Persistence of Fluopicolide and Key Metabolites

| Compound | Reference Code | Environment | DT50 (Half-life) | Source(s) |

|---|---|---|---|---|

| Fluopicolide | Parent | Aerobic Soil | 194-333 days | vkm.no |

| Fluopicolide | Parent | Anaerobic Soil | 424 days | vkm.no |

| Fluopicolide | Parent | Water-Sediment System | 873-1428 days | vkm.no |

| Hydroxylated fluopicolide | M-03 | Aerobic Soil | 0.1-4.7 days | vkm.no |

Degradation Pathways

The formation of this compound is part of a complex series of reactions originating from fluopicolide.

In Soil: The principal degradation pathway for fluopicolide in soil begins with oxidation to form a hydroxylated intermediate, M-03. bayer.com This metabolite is transient and degrades rapidly, with a DT50 of less than five days, by cleaving to form two more stable metabolites: M-01 (2,6-Dichlorobenzamide) from the phenyl ring and M-02 (3-chloro-5-trifluoromethylpyridine-2-carboxylic acid) from the pyridyl ring. vkm.nobayer.com

In Plants: Plant metabolism of fluopicolide follows two primary routes. One involves the same cleavage of the amide bond seen in soil, yielding metabolites M-01 and M-02. apvma.gov.aunih.gov The second pathway involves hydroxylation at the 3-position of the phenyl ring, which produces the metabolite M-06 (2,6-dichloro-N-[(3-chloro-5-trifluoromethyl-2-pyridyl)methyl]-3-hydroxybenzamide). apvma.gov.au The target compound, this compound (M-04), has been identified as a metabolite in plant matrices such as wheat straw and forage. nih.gov

While the exact pathway to M-04 is not fully elucidated in the reviewed sources, its structure suggests it is a further degradation product of the benzamide portion of fluopicolide or its metabolites. General studies on related compounds indicate that abiotic processes may contribute to the degradation of these types of molecules. For instance, photolysis has been shown to enhance the degradation of fluopicolide's soil degradates. epa.gov Furthermore, research on the structurally similar 2-chloro-3-hydroxybenzoic acid shows it reacts with hydroxyl radicals, suggesting that oxidative degradation could be a potential pathway for this compound in aquatic environments. smolecule.com

Table 2: Key Identified Metabolites in the Fluopicolide Degradation Pathway

| Compound Name | Reference Code | Matrix Found | Source(s) |

|---|---|---|---|

| 2,6-Dichlorobenzamide | M-01 (BAM) | Soil, Plant, Animal | fao.orgvkm.noapvma.gov.au |

| 3-chloro-5-trifluoromethylpyridine-2-carboxylic acid | M-02 | Soil, Plant, Animal | fao.orgvkm.noapvma.gov.au |

| Hydroxylated fluopicolide | M-03 | Soil | vkm.nobayer.com |

| This compound | M-04 | Plant, Rat | herts.ac.ukfao.org |

Methodological Advancements and Future Research Directions

Development of Novel Analytical Methods for Detection and Characterization in Complex Matrices

The accurate detection and characterization of 2-Chloro-3-hydroxybenzamide and its related compounds in complex biological and environmental matrices are crucial for research and development. While specific methods solely for this compound are not extensively documented in public literature, advancements in analytical chemistry for similar phenolic and chloro-containing aromatic compounds provide a strong framework for its analysis.

Conventional methods such as High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectroscopy are foundational for the analysis of benzamide (B126) derivatives. nih.govasianjpr.com For more complex samples, the coupling of chromatographic techniques with mass spectrometry is the preferred approach. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer high sensitivity and selectivity, which are essential for distinguishing the target analyte from a complex background. mdpi.com

More advanced electrophoretic techniques are also emerging as powerful tools. A novel microemulsion electrokinetic chromatography (MEEKC) method has been successfully developed for the simultaneous separation and determination of related isomers like 2-chlorobenzoic acid and 2-hydroxybenzoic acid in wastewater. asianpubs.org This technique, which utilizes a microemulsion system as the mobile phase, demonstrates excellent performance, achieving low detection limits and high recovery rates in complex samples. asianpubs.org The principles of this MEEKC method could be adapted for the analysis of this compound.

| Analytical Technique | Principle | Application for Related Compounds | Reference |

| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Routine analysis of salicylamide (B354443) and benzamide derivatives. | nih.govasianjpr.com |

| LC-MS/GC-MS | Combines physical separation with mass-based detection for high specificity. | Determination of organic UV filters (structurally similar) in biological samples. | mdpi.com |

| MEEKC | Electrophoretic separation using a microemulsion as a pseudostationary phase. | Separation of benzoic acid isomers in industrial wastewater. | asianpubs.org |

These methods provide a robust toolkit for researchers, enabling the precise quantification and characterization of this compound in various matrices, which is fundamental for pharmacological, toxicological, and environmental studies.

High-Throughput Screening Methodologies for Derivative Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large libraries of chemical compounds for biological activity. For a scaffold like this compound, HTS is instrumental in identifying promising derivatives with enhanced potency or novel therapeutic applications.

A variety of HTS methodologies are applicable to libraries of salicylamide derivatives, to which this compound belongs. These can range from cell-based assays that measure a specific phenotypic response to biochemical assays targeting a particular enzyme or receptor. For instance, a novel and sensitive HTS strategy based on the luminescence of terbium ions (Tb³⁺) was developed to screen for nitrilase activity. nih.gov In this system, o-hydroxybenzonitrile derivatives are hydrolyzed to the corresponding salicylic (B10762653) acids, which then bind to Tb³⁺, sensitizing its luminescence and providing a measurable signal. nih.gov This approach is noted for its ability to reduce background interference, thereby increasing sensitivity. nih.gov

Furthermore, virtual high-throughput screening (vHTS) has been effectively used to identify potentiators for metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) from libraries containing benzamide derivatives. acs.org This computational approach uses models to predict the activity of compounds, significantly narrowing down the number of candidates for experimental testing and enriching the hit rate compared to traditional HTS. acs.org The screening of compound libraries has also led to the identification of N-benzoyl-2-hydroxybenzamides active against various protozoan parasites, demonstrating the power of HTS in repurposing and discovering new activities for existing chemical scaffolds. nih.gov

| HTS Methodology | Principle | Example Application | Reference |

| Fluorescence-Based Assay | Detection of a fluorescent signal change upon compound-target interaction. | Screening of nitrilase activity on o-hydroxybenzonitrile derivatives using Tb³⁺ luminescence. | nih.gov |

| Virtual HTS (vHTS) | Computational modeling to predict the activity of compounds against a biological target. | Identification of mGluR5 potentiators, including complex benzamide derivatives. | acs.org |

| Phenotypic Screening | Measuring the effect of compounds on cell behavior or whole organisms. | Screening of a library against T. gondii tachyzoites, identifying active N-benzoyl-2-hydroxybenzamides. | nih.gov |

| Antiviral Activity Screening | Assessing the ability of compounds to inhibit viral replication or entry. | Identification of salicylamide derivatives with potent anti-adenovirus activity. | csic.es |

These HTS approaches are critical for efficiently exploring the chemical space around the this compound core, accelerating the discovery of new lead compounds for drug development.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the field of drug discovery, offering powerful tools to accelerate the process from initial hit identification to lead optimization. nih.gov For compounds like this compound and its derivatives, AI/ML can be applied across several key stages.

One of the primary applications of ML is in the development of Quantitative Structure-Activity Relationship (QSAR) models. youtube.com QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. youtube.com By training a model on a dataset of known compounds and their activities, it can predict the activity of new, untested molecules. youtube.com This allows for the virtual screening of vast chemical libraries and the prioritization of candidates for synthesis and testing, saving considerable time and resources. nih.gov

AI is also instrumental in de novo drug design, where algorithms generate novel molecular structures with desired properties. These systems can learn from the vast universe of known chemical structures and biological activities to design molecules optimized for a specific target. nih.gov Furthermore, AI can predict the three-dimensional structure of target proteins, which is vital for structure-based drug design and understanding how a compound like this compound might bind to its biological target. nih.gov A major challenge in this field is the need for large, high-quality, and standardized datasets to train complex AI models effectively. helmholtz-hips.de

| AI/ML Application | Description | Potential Impact on this compound Research | Reference |

| QSAR Modeling | Correlates chemical structures with biological activities to predict the potency of new compounds. | Rapidly screen virtual libraries of derivatives to identify promising candidates. | youtube.com |

| Target Prediction | Predicts the biological protein targets of a small molecule based on its structure and other data. | Help elucidate the mechanism of action by identifying potential protein binding partners. | nih.govnih.gov |

| De Novo Design | Generates novel molecular structures with optimized properties for a specific target. | Design new derivatives with improved efficacy, selectivity, and pharmacokinetic profiles. | nih.gov |

| Data Mining | Extracts meaningful insights from large and complex biomedical datasets. | Identify new potential therapeutic areas and relationships between compounds, genes, and diseases. | mednexus.org |

The continued development and application of AI/ML promise to significantly enhance the efficiency and success rate of discovering and optimizing new drugs based on the this compound scaffold.

Q & A

What are the standard synthetic routes for 2-Chloro-3-hydroxybenzamide, and how can reaction conditions be optimized for yield and purity?

Basic Research Focus

The synthesis typically involves coupling 2-chloro-3-hydroxybenzoic acid with an amine via carbodiimide-mediated activation (e.g., EDC/HOBt) or through acid chloride intermediates. Key steps include:

- Carbodiimide method : Reacting the carboxylic acid with EDC and HOBt in anhydrous DMF, followed by amine addition .

- Acid chloride route : Converting the acid to its chloride using thionyl chloride, then reacting with ammonia or substituted amines .

Optimization Strategies : - Control reaction temperature (0–5°C for acid chloride formation to minimize side reactions).

- Use anhydrous solvents and inert atmospheres to prevent hydrolysis.

- Monitor reaction progress via TLC or HPLC to identify optimal quenching times .

How can researchers resolve conflicting spectral data (e.g., NMR vs. IR) when characterizing this compound?

Advanced Analytical Challenge

Discrepancies between NMR (e.g., unexpected splitting patterns) and IR (e.g., absence of expected carbonyl peaks) may arise from tautomerism or solvent interactions.

Methodological Solutions :

- Perform variable-temperature NMR to detect tautomeric equilibria (e.g., enol-keto forms).

- Use DEPT-135 and HSQC experiments to confirm carbon-proton correlations, especially for hydroxyl groups prone to exchange broadening .

- Compare IR data in solid-state (ATR-FTIR) vs. solution (KBr pellet) to identify solvent-induced shifts .

What experimental approaches are used to assess the bioactivity of this compound, and how can contradictory assay results be reconciled?

Advanced Research Focus

Bioactivity studies often face inconsistencies due to variations in assay conditions or impurity profiles.

Key Methodologies :

- Dose-response curves : Test the compound across a wide concentration range (e.g., 1 nM–100 µM) in enzymatic or cell-based assays (e.g., kinase inhibition or antimicrobial activity) .

- Counteract false positives : Include controls for aggregation (e.g., 0.01% Triton X-100) and confirm purity via HPLC (>95%) .

- Orthogonal assays : Validate results using independent methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

How does X-ray crystallography confirm the molecular conformation and intermolecular interactions of this compound?

Advanced Structural Analysis

Single-crystal X-ray diffraction provides atomic-level insights into hydrogen bonding and steric effects.

Critical Steps :

- Grow crystals via slow evaporation in a 1:1 ethanol/water mixture.

- Analyze Hirshfeld surfaces to map intermolecular interactions (e.g., Cl···H or O–H···O contacts).

- Compare experimental torsion angles with DFT-optimized geometries to identify conformational flexibility .

What factors influence the stability of this compound in different solvents, and how can degradation products be identified?

Basic Stability Profiling

Degradation pathways (e.g., hydrolysis or oxidation) depend on solvent polarity and storage conditions.

Analytical Workflow :

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) in solvents like DMSO, methanol, and water.

- Use LC-MS/MS to detect degradation products (e.g., dechlorinated analogs or benzoic acid derivatives).

- Optimize storage at –20°C under argon to prevent oxidation .

How can computational methods (e.g., DFT or molecular docking) predict the reactivity and target interactions of this compound?

Advanced Computational Integration

DFT Applications :

- Calculate Fukui indices to identify electrophilic/nucleophilic sites for reaction planning.

- Simulate IR and NMR spectra using Gaussian or ORCA to validate experimental data .

Docking Studies : - Use AutoDock Vina to model interactions with biological targets (e.g., kinase ATP-binding pockets).

- Validate docking poses with MD simulations (e.g., 100 ns trajectories in GROMACS) .

What strategies are employed to scale up this compound synthesis without compromising purity?

Advanced Process Chemistry

Key Considerations :

- Replace batch reactions with continuous flow systems to enhance heat/mass transfer.

- Implement in-line PAT tools (e.g., ReactIR) for real-time monitoring of intermediates.

- Optimize workup steps (e.g., liquid-liquid extraction with ethyl acetate/water) to remove unreacted starting materials .

How do substituent effects (e.g., chloro vs. methoxy groups) alter the physicochemical properties of this compound analogs?

Advanced Structure-Activity Relationship (SAR)

Systematic Analysis :

- Measure logP values (shake-flask method) to assess hydrophobicity changes.

- Compare pKa values via potentiometric titration to evaluate electronic effects on solubility.

- Corporate Hammett constants (σ) to predict reaction rates for derivative synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.